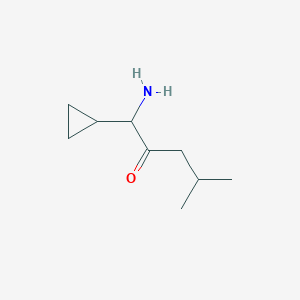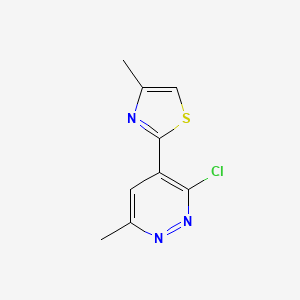
2-(Chloromethoxy)-4-fluoro-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)-4-fluoro-1-methylbenzene is an organic compound with the molecular formula C8H8ClFO. This compound is characterized by the presence of a chloromethoxy group, a fluoro group, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-4-fluoro-1-methylbenzene typically involves the chloromethylation of 4-fluoro-1-methylbenzene. This can be achieved by reacting 4-fluoro-1-methylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloromethyl methyl ether .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethoxy)-4-fluoro-1-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the chloromethoxy group.
Oxidation: Products include 4-fluoro-1-methylbenzaldehyde or 4-fluoro-1-methylbenzoic acid.
Reduction: Products include 4-fluoro-1-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)-4-fluoro-1-methylbenzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethoxy)-4-fluorobenzene
- 2-(Chloromethoxy)-1-methylbenzene
- 4-Fluoro-1-methylbenzene
Uniqueness
2-(Chloromethoxy)-4-fluoro-1-methylbenzene is unique due to the presence of both a fluoro group and a chloromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in various chemical reactions. The fluoro group enhances the compound’s stability, while the chloromethoxy group provides a reactive site for nucleophilic substitution.
Eigenschaften
Molekularformel |
C8H8ClFO |
|---|---|
Molekulargewicht |
174.60 g/mol |
IUPAC-Name |
2-(chloromethoxy)-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-6-2-3-7(10)4-8(6)11-5-9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
XECWDHPTJUXHPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)
![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)






![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)



